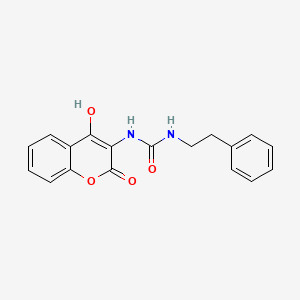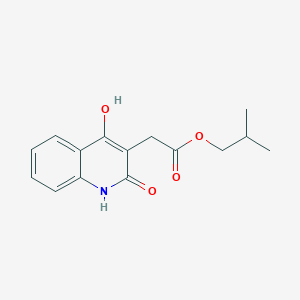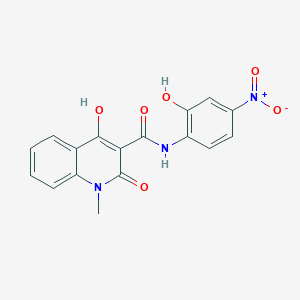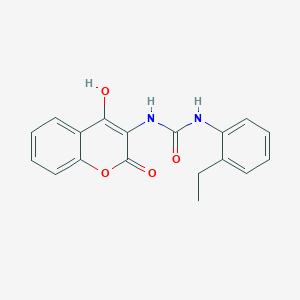
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(2-phenylethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(2-phenylethyl)urea, commonly known as HPC, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. HPC is a synthetic compound that is derived from coumarin, a natural product found in many plants. This compound has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antioxidant properties.
作用机制
The mechanism of action of HPC is not fully understood, but it is believed to involve multiple pathways. In cancer cells, HPC induces apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway. It also inhibits cell proliferation by inducing cell cycle arrest at the G1 phase. In viral infections, HPC inhibits viral replication by blocking viral entry, fusion, and assembly. It also enhances the host immune response by stimulating the production of cytokines and chemokines.
Biochemical and physiological effects:
HPC has been shown to exhibit various biochemical and physiological effects. In cancer cells, HPC induces DNA damage, inhibits angiogenesis, and modulates the expression of various genes involved in cell survival and apoptosis. In viral infections, HPC inhibits viral replication by interacting with viral proteins and disrupting their functions. In addition, HPC has been found to exhibit anti-inflammatory and antioxidant properties by reducing the production of reactive oxygen species and pro-inflammatory cytokines.
实验室实验的优点和局限性
The advantages of using HPC in lab experiments include its high potency, selectivity, and low toxicity. HPC has been shown to exhibit activity at low concentrations, making it a cost-effective option for lab experiments. However, the limitations of using HPC include its limited solubility in water and its potential instability under certain conditions.
未来方向
There are several future directions for the research on HPC. One potential direction is to explore the use of HPC as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders. Another direction is to investigate the mechanism of action of HPC in more detail, particularly its interactions with cellular and viral proteins. Furthermore, the development of novel synthetic methods for HPC and its derivatives may lead to the discovery of new compounds with enhanced activity and selectivity.
合成方法
The synthesis of HPC involves the reaction between 4-hydroxycoumarin and N-(2-phenylethyl)isocyanate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into HPC by the addition of an acid catalyst. The yield of HPC can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
HPC has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, HPC has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to possess antiviral activity against several viruses, including HIV, herpes simplex virus, and influenza virus. In addition, HPC has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
属性
IUPAC Name |
1-(4-hydroxy-2-oxochromen-3-yl)-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-16-13-8-4-5-9-14(13)24-17(22)15(16)20-18(23)19-11-10-12-6-2-1-3-7-12/h1-9,21H,10-11H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZWESRMBQARHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(2-phenylethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-hydroxy-5-imino-7-methyl-5H-[1,3]thiazolo[3,2-c]pyrimidin-2-yl)ethanone](/img/structure/B5913749.png)

![methyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913774.png)

![3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B5913788.png)








